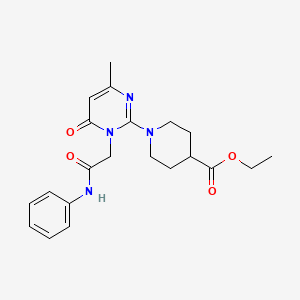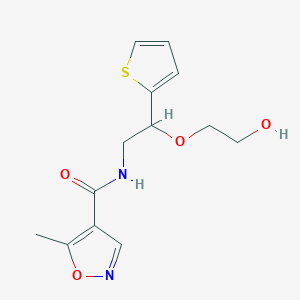![molecular formula C20H20ClN3O3S B2813730 7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 886952-62-1](/img/structure/B2813730.png)
7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzo[d]thiazole ring, a piperazine ring, and a methanone group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving the benzo[d]thiazole and piperazine rings.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Direcciones Futuras
While the specific future directions for this compound are not available, the field of chemistry continues to evolve with new methodologies and technologies. This includes the development of new synthetic methods, the use of computational models for predicting properties and behaviors, and the application of these compounds in various fields such as medicine and materials science . It is also important to consider the environmental and health impacts of these compounds, and to develop strategies for their safe and sustainable use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine ring is then introduced via nucleophilic substitution reactions. Finally, the methanone group is added through a Friedel-Crafts acylation reaction, using reagents such as acetyl chloride and aluminum chloride as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the ketone group results in the formation of an alcohol.
Mecanismo De Acción
The mechanism of action of 7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The benzo[d]thiazole ring can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets. The methanone group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Dichlorobenzophenone: This compound also contains a benzophenone structure but lacks the benzo[d]thiazole and piperazine rings.
2-Fluorodeschloroketamine: This compound is structurally related to ketamine and features a fluorine atom instead of a chlorine atom.
Uniqueness
The uniqueness of 7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzo[d]thiazole ring, piperazine ring, and methanone group allows for a wide range of interactions with molecular targets, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-26-14-5-3-13(4-6-14)19(25)23-9-11-24(12-10-23)20-22-17-16(27-2)8-7-15(21)18(17)28-20/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEGYYPSDWHWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1-formylindol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/new.no-structure.jpg)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide](/img/structure/B2813657.png)
![1-Methyl-4-[5-(1-methylpyridin-1-ium-4-yl)-1,3,4-thiadiazol-2-yl]pyridin-1-ium diiodide](/img/structure/B2813658.png)




![2-Phenyl-5-(quinazolin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2813668.png)
![1-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2813669.png)
![5-[1-(3-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2813670.png)
